molecular formula C6H8N2O8 B1672298 イソソルビド二硝酸塩 CAS No. 87-33-2

イソソルビド二硝酸塩

カタログ番号: B1672298
CAS番号: 87-33-2
分子量: 236.14 g/mol
InChIキー: MOYKHGMNXAOIAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

イソソルビド二硝酸塩は、体内で一酸化窒素に変換されることで効果を発揮します。一酸化窒素はグアニル酸シクラーゼを活性化し、環状グアノシン一リン酸(cGMP)のレベルを増加させます。 これは、平滑筋繊維のミオシン軽鎖の脱リン酸化につながり、弛緩と血管拡張を引き起こします 主要な分子標的は、血管平滑筋細胞であり、そこで心臓への前負荷と後負荷を減少させます .

6. 類似の化合物との比較

イソソルビド二硝酸塩は、ニトログリセリンやイソソルビドモノ硝酸塩などの他の硝酸塩と比較されることがよくあります。

独自性: イソソルビド二硝酸塩の作用発現が遅く、効果持続時間が長いことから、狭心症や心不全の慢性管理に特に役立ち、ニトログリセリンと比較してより安定した治療効果を提供します .

類似の化合物:

  • ニトログリセリン
  • イソソルビドモノ硝酸塩
  • アミルニトライト

結論として、イソソルビド二硝酸塩は、臨床および研究の両方において、多用途で貴重な化合物であり、心臓血管疾患の長期管理に適した独自の特性を備えています。

科学的研究の応用

Cardiovascular Applications

1.1 Treatment of Heart Failure

Isosorbide dinitrate is frequently used in combination with hydralazine for treating heart failure with reduced ejection fraction (HFrEF), particularly among African-American patients. The African-American Heart Failure Trial (A-HeFT) demonstrated that this combination significantly reduced mortality and hospitalization rates compared to placebo . In this study, the addition of hydralazine-isosorbide dinitrate therapy resulted in a 43% reduction in mortality among participants .

Table 1: Efficacy of Isosorbide Dinitrate in Heart Failure

StudyPopulationOutcomeResult
A-HeFTAfrican-American patientsMortality reduction43% reduction
V-HeFT IIMixed racial groupsMortality comparisonISDN less effective than ACE inhibitors
Hydralazine + ISDNAdvanced heart failureQuality of life improvementP = 0.02 (significant improvement)

1.2 Angina Pectoris

Isosorbide dinitrate is primarily indicated for managing angina pectoris. It acts by dilating coronary vessels, thus improving oxygen delivery to myocardial tissues. This effect is crucial during episodes of angina, where oxygen demand exceeds supply due to narrowed coronary arteries .

Gastrointestinal Applications

2.1 Treatment of Achalasia

In a clinical trial involving patients with achalasia, sublingual isosorbide dinitrate was shown to significantly reduce lower esophageal sphincter pressure, thus improving esophageal emptying compared to nifedipine . This suggests its utility in managing symptoms related to achalasia by facilitating smoother passage of food through the esophagus.

Table 2: Effects of Isosorbide Dinitrate on Esophageal Conditions

StudyConditionTreatmentOutcome
Ferreira-Filho et al.AchalasiaSublingual ISDNSignificant reduction in sphincter pressure
Comparison with NifedipineAchalasiaNifedipineLess effective than ISDN

Emergency Medicine

3.1 Cyanide Poisoning

Recent studies have explored the potential of isosorbide dinitrate as an antidote for cyanide poisoning. In animal models, administration of isosorbide dinitrate shortly after exposure to cyanide improved survival rates significantly compared to untreated controls . This finding opens avenues for further research into its application in emergency medicine.

Table 3: Efficacy of Isosorbide Dinitrate in Cyanide Poisoning

StudyModelTreatmentOutcome
Lavon et al.Rabbit modelISDN administration83% survival rate post-exposure

生化学分析

Biochemical Properties

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

Cellular Effects

Isosorbide dinitrate relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .

Molecular Mechanism

The molecular mechanism of isosorbide dinitrate involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .

Temporal Effects in Laboratory Settings

The effects of isosorbide dinitrate in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Dosage Effects in Animal Models

In animal models, the effects of isosorbide dinitrate have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Metabolic Pathways

Isosorbide dinitrate is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of isosorbide dinitrate to active nitric oxide .

Transport and Distribution

Isosorbide dinitrate is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of isosorbide dinitrate is 2 to 4 L/kg .

準備方法

合成経路と反応条件: イソソルビド二硝酸塩は、ソルビトールから脱水反応によって得られるイソソルビドから合成されます 。この調製には、硫酸を触媒として使用して、イソソルビドを硝酸でニトロ化することが含まれます。 反応条件は、通常、ニトロ化プロセスの発熱性を制御するために低温を維持することが含まれます .

工業生産方法: 工業環境では、イソソルビド二硝酸塩は、イソソルビドを硝酸と硫酸の混合物に溶解させることで製造されます。 反応混合物を冷却し、生成物を析出させ、洗浄して精製します 。このプロセスは、副生成物の生成を最小限に抑えながら収量を最大化するように設計されています。

化学反応の分析

反応の種類: イソソルビド二硝酸塩は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

イソソルビド二硝酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

  • Nitroglycerin
  • Isosorbide mononitrate
  • Amyl nitrite

生物活性

Isosorbide dinitrate (ISDN) is a well-known organic nitrate primarily used in the management of angina pectoris and heart failure. Its biological activity is largely attributed to its conversion to nitric oxide (NO) in the body, leading to vasodilation and various cardiovascular effects. This article delves into the pharmacodynamics, clinical applications, and research findings related to ISDN.

The primary mechanism by which ISDN exerts its effects involves the following steps:

  • Conversion to Nitric Oxide : Upon administration, ISDN is metabolized to release NO, which activates guanylate cyclase.
  • Increase in cGMP : The activation of guanylate cyclase leads to an increase in cyclic guanosine monophosphate (cGMP) levels.
  • Smooth Muscle Relaxation : Elevated cGMP activates protein kinases that phosphorylate myosin light chains, resulting in smooth muscle relaxation and vasodilation .

Pharmacokinetics

  • Absorption : ISDN is nearly completely absorbed after oral dosing, but its bioavailability varies significantly due to first-pass metabolism, averaging around 25% .
  • Half-life : The half-life of ISDN is approximately 1 hour .
  • Volume of Distribution : Ranges from 2 to 4 L/kg .
  • Protein Binding : Very low protein binding is observed .

Clinical Applications

ISDN is primarily used for:

  • Angina Pectoris Management : It provides both immediate relief and prophylactic benefits against anginal attacks.
  • Heart Failure Treatment : Particularly in combination with hydralazine for patients with reduced left ventricular ejection fraction .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of ISDN:

  • Multi-Center Study on Angina :
    • A study involving 200 coronary patients compared ISDN with isosorbide-5-mononitrate (ISMN). Results showed significant improvements in anginal symptoms with ISMN over ISDN, particularly in patients with frequent anginal attacks (p < 0.01) .
  • Tolerance Development :
    • Research indicated that frequent dosing of ISDN can lead to tolerance, necessitating a washout period for sustained efficacy. In a study examining left ventricular filling pressures, intermittent dosing was suggested to maintain effectiveness without tolerance development .
  • Neuroprotective Effects :
    • A study demonstrated that systemic administration of ISDN reduced oxidative stress and improved brain monoamine levels in a rat model of neurotoxicity. Specifically, it decreased malondialdehyde levels and increased glutathione levels significantly .
  • Cyanide Poisoning Antidote :
    • Animal studies indicated that ISDN could improve survival rates in rabbits poisoned with cyanide when administered shortly after exposure, highlighting its potential as an emergency treatment .

Adverse Effects

Common side effects associated with ISDN include:

  • Headaches : Often reported but tend to diminish over time.
  • Hypotension : Can occur due to vasodilation effects.
  • Tachycardia : May result as a compensatory mechanism during vasodilation .

Summary Table of Key Findings

Study/TrialPopulationFindings
Multi-Center Study200 coronary patientsImproved anginal symptoms with ISMN vs. ISDNISMN preferred for frequent angina attacks
Tolerance StudyHeart failure patientsTolerance develops with frequent dosingIntermittent dosing recommended
Neuroprotection StudyRat modelReduced oxidative stress and improved monoaminesPotential neuroprotective agent
Cyanide Poisoning StudyRabbit modelHigh survival rates post-cyanide exposurePotential emergency treatment

特性

IUPAC Name

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-33-2
Record name D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide dinitrate
Reactant of Route 2
Isosorbide dinitrate
Reactant of Route 3
Reactant of Route 3
Isosorbide dinitrate
Reactant of Route 4
Isosorbide dinitrate
Reactant of Route 5
Isosorbide dinitrate
Reactant of Route 6
Isosorbide dinitrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。